

# Spectroscopic Profile of N-Ethyl-4-hydroxypiperidine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Ethyl-4-hydroxypiperidine*

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This technical guide provides a comprehensive overview of the spectral data for **N-Ethyl-4-hydroxypiperidine** (CAS No. 3518-83-0), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

## Chemical Structure and Properties

- Molecular Formula: C<sub>7</sub>H<sub>15</sub>NO[1]
- Molecular Weight: 129.20 g/mol [1]
- IUPAC Name: 1-ethylpiperidin-4-ol[1]
- Synonyms: N-Ethyl-4-piperidinol, 1-Ethyl-4-hydroxypiperidine[1]

## Spectroscopic Data Summary

The following tables summarize the key spectral data for **N-Ethyl-4-hydroxypiperidine**.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> | Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.70	m	1H	CH-OH
~2.80	m	2H	Piperidine H <sub>2</sub> (axial)
~2.45	q	2H	N-CH <sub>2</sub> -CH <sub>3</sub>
~2.20	m	2H	Piperidine H <sub>2</sub> (equatorial)
~1.90	m	2H	Piperidine H <sub>3</sub> (axial)
~1.65	m	2H	Piperidine H <sub>3</sub> (equatorial)
~1.10	t	3H	N-CH <sub>2</sub> -CH <sub>3</sub>
(variable)	br s	1H	OH

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~68.0	C4 (CH-OH)
~52.5	C2, C6
~51.0	N-CH <sub>2</sub>
~34.0	C3, C5
~12.0	N-CH <sub>2</sub> -CH <sub>3</sub>

## IR (Infrared) Spectroscopy Data

Technique: Liquid Film

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
2970 - 2930	Strong	C-H stretch (aliphatic CH <sub>2</sub> )
2800 - 2750	Medium	C-H stretch (N-CH <sub>2</sub> )
1460 - 1440	Medium	C-H bend (CH <sub>2</sub> )
1100 - 1050	Strong	C-O stretch (secondary alcohol)

## Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
129	Moderate	[M] <sup>+</sup> (Molecular Ion)
114	High	[M - CH <sub>3</sub> ] <sup>+</sup>
98	High	[M - CH <sub>2</sub> OH] <sup>+</sup> or [M - H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
84	High	[M - CH <sub>2</sub> CH <sub>3</sub> - H <sub>2</sub> O] <sup>+</sup>
70	Base Peak	Piperidine fragment
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or ethyl-piperidine fragment

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **N-Ethyl-4-hydroxypiperidine** is dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) within a clean, dry 5 mm NMR tube.

- Instrumentation: A 400 MHz NMR spectrometer is used for analysis.
- <sup>1</sup>H NMR Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard single-pulse experiment is performed.
  - Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - The chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  7.26 ppm).
- <sup>13</sup>C NMR Acquisition:
  - The spectrometer is tuned to the carbon-13 frequency.
  - A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment.
  - A sufficient number of scans are acquired due to the lower natural abundance of <sup>13</sup>C.
  - The chemical shifts are referenced to the CDCl<sub>3</sub> solvent peak ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **N-Ethyl-4-hydroxypiperidine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean salt plates is recorded.
  - The sample is placed in the spectrometer's sample holder.
  - The infrared spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.

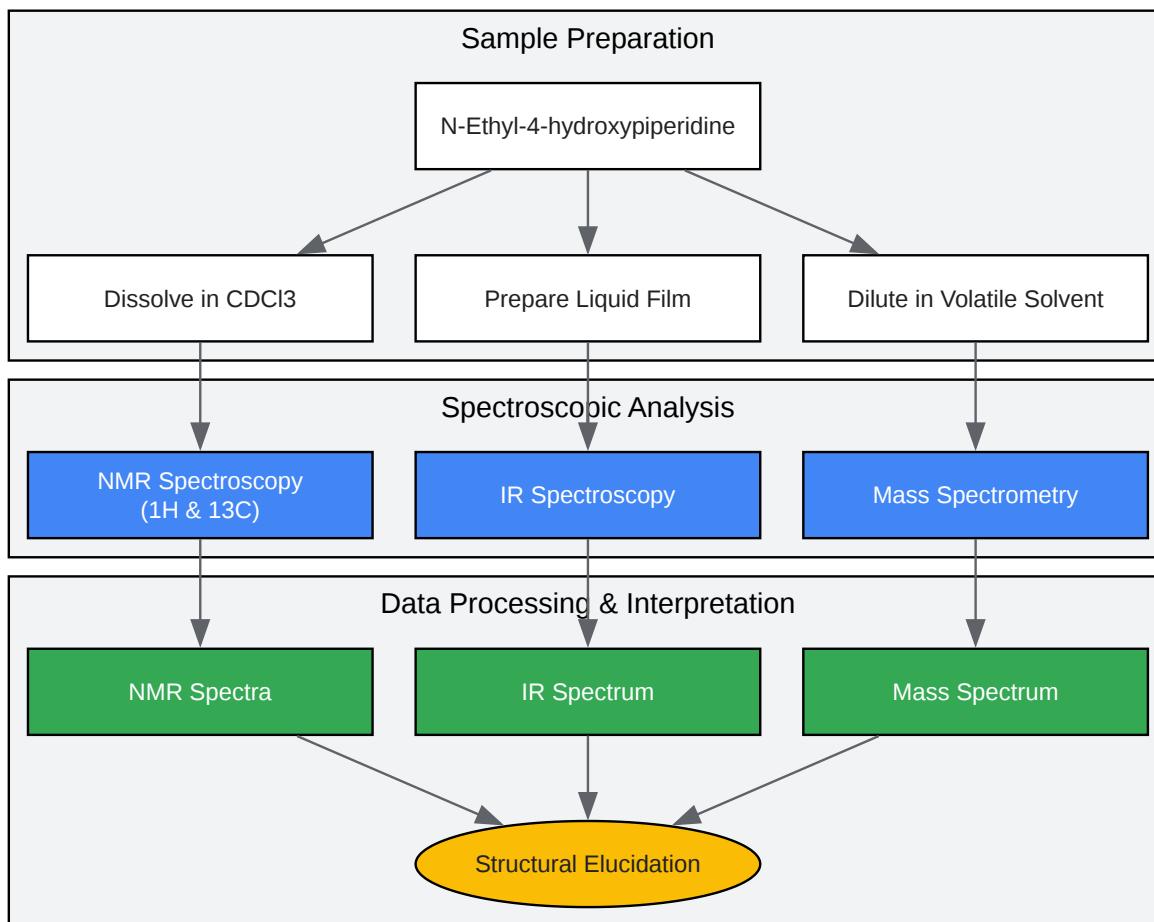
- The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **N-Ethyl-4-hydroxypiperidine** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) inlet.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each fragment at its specific  $m/z$  value, generating the mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Ethyl-4-hydroxypiperidine**.



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Caption: Workflow for Spectroscopic Analysis of **N-Ethyl-4-hydroxypiperidine**.

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## References

- 1. Conversion of brown coal in sub- and supercritical water at cyclic pressurization and depressurization | ИНГГ СО РАН [ipgg.sbras.ru]

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